
4-Chloro-2-methoxypyrimidine
Overview
Description
Preparation Methods
Direct Chlorination of 2-Methoxypyrimidine Derivatives
One of the most straightforward approaches to synthesizing 4-chloro-2-methoxypyrimidine involves chlorination of the corresponding 4-hydroxy-2-methoxypyrimidine derivative using phosphorus oxychloride or thionyl chloride.
Method Overview
- Starting Material: 4-Hydroxy-2-methoxypyrimidine or related 4-hydroxy-substituted pyrimidines.
- Chlorinating Agents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Solvents: Dimethylformamide (DMF) or neat conditions.
- Temperature: Typically room temperature to reflux, depending on the reagent and solvent.
- Catalysts/Bases: Sometimes organic bases such as triethylamine or dimethylaniline are used to facilitate the reaction.
Reaction Details
- The hydroxy group at the 4-position is replaced by chlorine via nucleophilic substitution.
- For example, suspending the 4-hydroxy-2-methoxypyrimidine in DMF and treating with thionyl chloride at room temperature results in efficient conversion to this compound with good yields and minimal by-products.
- Alternatively, heating with POCl₃ in the presence of organic bases at 25–100 °C for 2–5 hours achieves chlorination.
Advantages and Limitations
Synthesis via Cyclization and Alkylation Routes
Another approach involves multi-step synthesis starting from 4-amino-2-methoxypyrimidine or related intermediates, followed by ring closure and chlorination.
Typical Route
- Step 1: Condensation of 4-amino-2-methoxypyrimidine with alkyl alkoxymethylenemalonate in aqueous alkaline medium to form a hydroxy-substituted pyrimidine intermediate.
- Step 2: Cyclization and alkylation to introduce methoxy and other substituents.
- Step 3: Chlorination of the 4-hydroxy intermediate using thionyl chloride in DMF at room temperature to yield this compound.
Reaction Scheme Summary
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Condensation | O-methylisourea salt + alkyl alkoxymethylenemalonate + alkali hydroxide, aqueous medium | ~59% |
2 | Cyclization & Alkylation | Heating and methyl iodide alkylation | ~65% (cyclization), ~74% (alkylation) |
3 | Chlorination | Thionyl chloride in DMF, room temperature | High, not specified |
- Overall yield from 4-amino-2-methoxypyrimidine is approximately 30% due to multiple steps and intermediate purifications.
Alternative Preparation via Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine
A more recent and efficient method involves selective substitution of one chlorine atom in 2-amino-4,6-dichloropyrimidine with a methoxy group to yield this compound derivatives.
Key Features
- Starting Material: 2-amino-4,6-dichloropyrimidine.
- Reagents: Alkali metal alkoxide (e.g., sodium methoxide) or a mixture of alkali metal hydroxide and methanol.
- Solvent: Polar aprotic solvents or neat conditions.
- Conditions: Controlled temperature to favor substitution at the 6-position chlorine.
- Purity and Yield: Achieves >98% purity with yields exceeding 95%, minimizing impurities such as 2-amino-4,6-dichloropyrimidine residuals.
Reaction Highlights
- The reaction proceeds via nucleophilic aromatic substitution where the alkoxide selectively replaces the chlorine at the 6-position.
- The molar ratio of 2-amino-4,6-dichloropyrimidine to alkoxide is optimized between 1:1 and 1:1.5 to maximize conversion and minimize side products.
- This method is economically viable and environmentally benign compared to chlorination with POCl₃ or SOCl₂.
Comparative Summary of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity | Notes |
---|---|---|---|---|---|
Direct Chlorination with POCl₃ or SOCl₂ | 4-Hydroxy-2-methoxypyrimidine | POCl₃ or SOCl₂, DMF or neat, 25–100 °C | >80% | High | Requires careful handling of corrosive reagents |
Multi-step Cyclization & Alkylation | 4-Amino-2-methoxypyrimidine | Alkyl alkoxymethylenemalonate, methyl iodide, thionyl chloride | ~30% overall | Moderate | More complex, lower overall yield |
Nucleophilic Substitution on 2-amino-4,6-dichloropyrimidine | 2-Amino-4,6-dichloropyrimidine | Alkali metal alkoxide, polar aprotic solvent | >95% | >98% | High purity, economically and environmentally favorable |
Research Findings and Practical Considerations
- The chlorination of hydroxy-substituted pyrimidines with POCl₃ remains a classical and widely used method, offering simplicity and good yields but involves hazardous reagents.
- The use of thionyl chloride in DMF at room temperature provides a mild alternative with fewer by-products and easier purification.
- The nucleophilic substitution approach starting from dichloropyrimidine derivatives is favored for industrial scale due to high purity, yield, and reduced environmental impact.
- Reaction parameters such as temperature, molar ratios, and choice of solvent/base critically influence the selectivity and yield.
- Purification typically involves aqueous quenching, organic solvent extraction, drying, and crystallization to obtain analytically pure this compound.
Data Table: Reaction Conditions and Yields from Literature
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted pyrimidines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-methoxypyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological targets, making it valuable in drug development.
Key Applications:
- Antiviral and Anticancer Agents: The compound is used to synthesize molecules that exhibit antiviral and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression .
- Enzyme Inhibition: It acts as an enzyme inhibitor by binding to active sites, which prevents normal enzyme function. This mechanism is crucial in developing drugs targeting diseases like cancer and infectious diseases .
Biological Research
In biological research, this compound is utilized to study enzyme activities and receptor functions.
Research Insights:
- Kinase Inhibition Studies: The compound has been shown to inhibit essential kinases in malaria parasites, providing a potential pathway for developing new antimalarial drugs .
- Case Study: A study highlighted its effectiveness against plasmodial kinases PfGSK3 and PfPK6, suggesting its use as a scaffold for creating selective inhibitors that could combat drug resistance in malaria treatment .
Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science.
Applications in Materials:
- Polymer Development: It is used in the synthesis of advanced materials such as polymers and coatings due to its stability and reactivity.
- Specialty Chemicals Production: The compound is also involved in producing agrochemicals and dyes, demonstrating its industrial relevance.
Data Tables
The following table summarizes the various applications of this compound across different fields:
Application Field | Specific Use Cases | Mechanism/Action |
---|---|---|
Medicinal Chemistry | Antiviral agents, anticancer drugs | Enzyme inhibition, kinase targeting |
Biological Research | Enzyme activity studies, receptor function investigations | Kinase inhibition in malaria parasites |
Materials Science | Polymer synthesis, production of specialty chemicals | Stability and reactivity leading to advanced materials |
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, compounds synthesized from this intermediate showed significant potency against various cancer cell lines, highlighting its potential as a therapeutic agent.
Case Study 2: Antimalarial Drug Development
A notable study focused on the development of selective inhibitors targeting plasmodial kinases using derivatives of this compound. The results indicated that these compounds could significantly reduce kinase activity, offering a promising avenue for new antimalarial therapies amidst rising drug resistance .
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied .
Comparison with Similar Compounds
Key Properties:
- Physical Characteristics : Boiling point: 234.5°C , density: 1.293 g/cm³ , refractive index: 1.52 .
- Storage : Requires storage at 2–8°C under argon to prevent degradation.
- Applications : Widely used in pharmaceutical synthesis (e.g., antiviral agents, agrochemicals) and material science due to its reactivity as a building block.
Pyrimidine derivatives are critical in medicinal chemistry, exemplified by drugs like imatinib (Gleevec) and capecitabine (Xeloda). The chlorine and methoxy substituents in 4-chloro-2-methoxypyrimidine enhance its electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions.
Comparison with Similar Pyrimidine Derivatives
Structural Analogues: Positional Isomerism and Substituent Effects
The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
Reactivity and Functional Differences
Electrophilicity: The chlorine at C4 in this compound activates the ring for nucleophilic substitution, whereas 4,6-dichloro-5-methoxypyrimidine (two Cl atoms) exhibits higher reactivity due to stronger electron-withdrawing effects.
Hydrogen Bonding and Crystal Packing: 4-Chloro-6-methoxypyrimidin-2-amine (CAS 3286-56-4) forms hydrogen-bonded motifs with succinic acid via amine groups, unlike the methoxy group in this compound, which lacks H-bond donors.
Steric Effects :
- 5-Chloro-2-methoxypyrimidine positions Cl at C5, creating steric hindrance that may reduce accessibility for nucleophilic attack compared to C4-substituted analogues.
Applications in Drug Synthesis :
Biological Activity
4-Chloro-2-methoxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a pyrimidine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.
Biological Activity Overview
The biological activities of this compound include:
- Antiviral Activity : It has been investigated for its potential antiviral properties, particularly against viral pathogens.
- Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.
- Antibacterial Activity : Research indicates that it may exhibit antibacterial effects against various strains of bacteria, including Staphylococcus aureus.
The mechanism of action for this compound varies based on its application:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases, which play critical roles in cellular signaling pathways involved in cancer and inflammation.
- Receptor Interaction : It can interact with specific receptors, influencing biological responses related to disease processes.
Case Studies
- Antiviral Screening : In a study focusing on small polar compounds, derivatives of pyrimidine were screened for antiviral activity. This compound was included in the screening process, showing moderate activity against certain viral strains .
- Antibacterial Evaluation : A focused set of analogues derived from this compound demonstrated significant antibacterial activity against S. aureus, with some analogues exhibiting enhanced potency compared to the original compound .
- Anti-inflammatory Studies : Research has indicated that derivatives of pyrimidines, including this compound, possess anti-inflammatory properties by inhibiting COX enzymes involved in inflammatory pathways. The IC50 values for these compounds were reported to be competitive with established anti-inflammatory drugs .
Data Table: Biological Activities and IC50 Values
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-2-methoxypyrimidine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves chloromethylation of 2-methoxypyridine using formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride. Alternative routes include nucleophilic substitution of chlorine in pyrimidine precursors. Purity optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/hexane mixtures. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation .
Q. How is X-ray crystallography utilized to confirm the molecular structure and substitution patterns of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Cl: ~1.73 Å, C-O: ~1.36 Å) and dihedral angles between substituents. For example, in related compounds like 4-chloro-6-methoxypyrimidin-2-amine, crystallography confirmed rotational disorder in substituents and intramolecular hydrogen bonding (N–H⋯N), critical for validating regiochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound in solution?
- Methodological Answer :
- NMR : H NMR identifies methoxy protons (~δ 3.9 ppm) and aromatic protons (δ 6.5–8.5 ppm). C NMR distinguishes carbonyl (if present) and substituted carbons.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 159.02 for CHClNO).
- IR : Stretching frequencies for C–Cl (~550 cm) and C–O–C (~1250 cm) validate functional groups .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are employed to predict the reactivity and electronic properties of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set models electron density maps and frontier molecular orbitals. For example, the LUMO localization at the C4 position (chlorine site) predicts preferential substitution here. Solvent effects (PCM model) and transition-state calculations (NEB method) refine activation energy barriers for SNAr mechanisms .
Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Electronic Factors : The electron-withdrawing methoxy group at C2 deactivates the pyrimidine ring, directing coupling (e.g., Suzuki-Miyaura) to the C4 chlorine site.
- Steric Factors : Bulky ligands (e.g., SPhos) on palladium catalysts mitigate steric hindrance from the methoxy group, improving yields.
- Case Study : In Pd-catalyzed couplings, C4 substitutions yield >80% efficiency, while C5/C6 positions remain inert due to electronic deactivation .
Q. What analytical strategies are recommended for resolving contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., over-chlorinated derivatives).
- Yield Optimization : Design of Experiments (DoE) evaluates variables (temperature, catalyst loading). For instance, reducing HCl concentration from 6M to 3M minimizes dichloride byproducts.
- Kinetic Studies : In situ IR monitors intermediate accumulation, guiding stepwise reagent addition .
Q. Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of solvent polarity in SNAr reactions using kinetic isotope effects (KIE).
- Biological Applications : Screen derivatives for kinase inhibition (e.g., JAK2/STAT3 pathways) using molecular docking (PDB: 6VSB) .
Properties
IUPAC Name |
4-chloro-2-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMEGPUILTZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341714 | |
Record name | 4-Chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-99-9 | |
Record name | 4-Chloro-2-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51421-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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